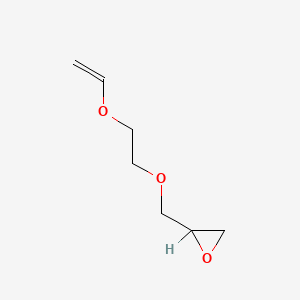

Glycidyl vinyloxyethyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethenoxyethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-8-3-4-9-5-7-6-10-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJIBRUWYLWNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937426 | |

| Record name | 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16801-19-7 | |

| Record name | 2-[[2-(Ethenyloxy)ethoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16801-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-(2,3-epoxypropoxy)-2-(vinyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016801197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Glycidyl Vinyloxyethyl Ether

Traditional Synthesis Pathways

Traditional methods for synthesizing Glycidyl (B131873) vinyloxyethyl ether (GVEE) have focused on established organic reactions, including vinyl trans-esterification, epoxidation, and ring-opening reactions. These pathways often utilize readily available precursors and well-understood reaction mechanisms.

A widely documented method for synthesizing glycidyl ether derivatives, which has been adapted for Glycidyl vinyloxyethyl ether, involves the vinyl trans-esterification of glycidol (B123203) with a vinyl ether precursor. In a typical procedure, glycidol is reacted with a vinyl ether in the presence of a catalyst like mercuric acetate (B1210297). The reaction is generally carried out in a stainless steel autoclave under a nitrogen atmosphere. The mixture is heated for several hours, followed by vacuum distillation to isolate the final product. Post-distillation purification steps often include washing with sodium chloride solution and water, drying over molecular sieves, and stabilization.

Challenges associated with this method include the sensitivity of the epoxy ring to nucleophilic attack, which requires maintaining neutral or slightly alkaline conditions. The disposal of catalyst residues, such as those from mercuric acetate, also presents environmental and safety concerns, prompting research into alternative, less hazardous catalysts.

Table 1: Typical Parameters for Vinyl Trans-Esterification Synthesis of this compound

| Parameter | Value |

| Catalyst | Mercuric acetate |

| Temperature | 90–100°C |

| Reaction Time | 8 hours |

| Reported Yield | 70–77% |

| Reported Purity (VPC) | 98–99% |

The synthesis of this compound can also be achieved through the epoxidation of vinyloxyethyl compounds. evitachem.com This method involves the conversion of a precursor containing a vinyl ether group and an alkene group into the corresponding epoxide. Common oxidizing agents used for this transformation include peracids. A solvent-free approach has been described that utilizes hydrogen peroxide in conjunction with manganese-based catalysts for the oxidation of allyl or vinyl ethers.

Advanced Synthetic Strategies

Advanced synthetic strategies for polymers containing this compound often focus on controlled polymerization techniques that allow for the precise construction of polymer architectures. These methods leverage the dual reactivity of the monomer to create functional materials.

This compound can undergo cationic polymerization. jst.go.jp However, studies have shown that the cationic polymerization of this compound with catalysts like BF₃OEt₂ and CF₃SO₃H did not yield soluble polymers with pendant epoxide groups. jst.go.jp This suggests that both the vinyl ether and the epoxy groups can participate in the polymerization, potentially leading to cross-linked structures.

In the broader context of glycidyl ether monomers, cationic ring-opening polymerization is a well-established technique. nih.gov For instance, various copolymers of glycidol with other glycidyl ethers have been synthesized via cationic ring-opening polymerization. researchgate.net The choice of initiator and reaction conditions is crucial for controlling the polymerization process. Lewis acids are commonly used as catalysts.

Group-transfer polymerization (GTP) has emerged as a powerful technique for the controlled polymerization of various monomers, including functionalized vinyl ethers. google.com This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. google.com A key advantage of GTP is its ability to polymerize monomers containing functional groups that might not be compatible with other polymerization techniques.

In the context of vinyl ether monomers, GTP can be initiated by a carbon-carbon double bond-containing silane (B1218182) compound in the presence of a catalyst. google.com This process selectively polymerizes the (meth)acryloyl groups of vinyl ether group-containing (meth)acrylic acid esters while leaving the vinyl ether groups intact. google.com This allows for the production of polymers with pendant vinyl ether functionalities that can be further modified. Recent advancements in GTP have enabled the precise synthesis of vinyl ether-containing monomers while preserving epoxy functionality.

Solvent-Free Synthetic Approaches

Solvent-free synthesis of glycidyl ethers, including this compound, has gained attention as an environmentally friendly and efficient alternative to traditional methods. researchgate.netchalmers.se These approaches often involve the reaction of a fatty alcohol with epichlorohydrin (B41342) in the presence of a solid base and a phase-transfer catalyst, eliminating the need for water or organic solvents. researchgate.netchalmers.se This method is advantageous as it simplifies the purification process; solid byproducts like sodium chloride and sodium hydroxide (B78521) can be easily removed by filtration. researchgate.netdss.go.th

Research has demonstrated that this solvent-free method can lead to high yields of glycidyl ethers, with some studies reporting yields of octylglycidyl ether and octadecylglycidyl ether at 92.0% and 91.7%, respectively. researchgate.netdss.go.th The reaction conditions, such as temperature, reaction time, and the concentration of reactants and catalysts, are crucial factors that influence the product yield. chalmers.se Design of Experiment (DoE) studies have been employed to investigate the combined influence of these factors to optimize the reaction for maximum yield. chalmers.se

Another solvent-free approach involves the catalytic epoxidation of allyl or vinyl ethers using hydrogen peroxide and manganese-based catalysts. This method avoids high-temperature degradation of the epoxide group, allowing for higher retention of this functional group.

Two-Step Ring-Opening and Ring-Closure Protocols

The synthesis of glycidyl ethers can also be achieved through a two-step process involving ring-opening followed by ring-closure. A general one-pot synthesis protocol involves the reaction of a corresponding alcohol with an epoxy compound like epichlorohydrin. d-nb.infogoogle.com This reaction can be catalyzed by a Lewis acid or a base. google.com

In the first step, the alcohol reacts with epichlorohydrin to form a halohydrin intermediate. google.com This is followed by a dehydrochlorination step, typically using a base, which results in the formation of the glycidyl ether. google.com This method, however, can have disadvantages such as the formation of halohydrin ether byproducts and potential polymerization. dss.go.th

For instance, the synthesis of a nonionic biosurfactant, oleyl glyceryl ether polyethylene (B3416737) glycol 400 (OGEP400), involves a two-stage reaction. The first stage is the formation of Oleyl Glycidyl Ether (OGE). iagi.or.id This is followed by the reaction of OGE with polyethylene glycol 400. iagi.or.id

Epoxidation of Diallyl Ether with Targeted Hydroperoxides

The epoxidation of diallyl ether (DAE) presents an alternative route to producing allyl-glycidyl ether (AGE), which is structurally related to this compound. growingscience.com This method utilizes a titanium silicate (B1173343) catalyst, such as Ti-MWW or TS-1, and an oxidant. growingscience.comresearchgate.net While hydrogen peroxide is a common oxidant, its use can lead to the formation of side products due to the presence of water. growingscience.comresearchgate.net

To circumvent this, t-butyl hydroperoxide (TBHP) has been successfully used as an anhydrous oxidant for the epoxidation of DAE. growingscience.com This approach has been shown to decrease the quantity of side products. growingscience.com The reaction parameters, including temperature, DAE/TBHP molar ratio, solvent concentration, catalyst amount, and reaction time, significantly influence the process. growingscience.comresearchgate.net Studies have investigated these parameters to optimize the yield of the desired glycidyl ether. growingscience.comresearchgate.net For example, in the epoxidation of allyl-glycidyl ether to diglycidyl ether using a Ti-SBA-15 catalyst and hydrogen peroxide, optimal conditions were found to be a temperature of 80°C, a molar ratio of AGE/H2O2 of 5:1, a methanol (B129727) concentration of 30 wt%, a catalyst content of 3 wt%, and a reaction time of 240 minutes. bibliotekanauki.pl

Catalysis in this compound Synthesis

Mercuric Acetate Catalysis in Trans-Esterification

One of the documented methods for synthesizing this compound is through a pressure-based vinyl trans-esterification reaction. This process involves reacting glycidol with a vinyl ether in the presence of mercuric acetate as a catalyst. The reaction is typically carried out at elevated temperatures (90–100°C) under a nitrogen atmosphere. However, the yield of this reaction is limited to around 18% due to the degradation of the sensitive epoxide ring at these temperatures. The disposal of mercuric acetate residues also presents an environmental concern, prompting research into alternative catalysts.

Lewis Acid Catalysis in Cationic Ring-Opening Polymerization

Lewis acids are effective catalysts for the cationic ring-opening polymerization (CROP) of glycidyl ethers. Catalysts such as boron trifluoride etherate (BF₃·OEt₂) are commonly used to initiate the polymerization of glycidyl ether monomers. While this is a polymerization reaction, the underlying principles of Lewis acid catalysis are relevant to the synthesis of the monomer itself, particularly in reactions involving the opening of an epoxide ring. dss.go.tharabjchem.org For instance, the synthesis of glycidyl ethers can involve a Lewis acid-catalyzed reaction of an alcohol with epichlorohydrin to form a halohydrin intermediate, which is then converted to the glycidyl ether. dss.go.thgoogle.com However, this method can lead to the formation of byproducts and polymerization. dss.go.th Selenonium salts have also been explored as metal-free Lewis acid catalysts for the cationic ring-opening polymerization of cyclic esters. rsc.org

Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a highly effective technique for the synthesis of glycidyl ethers, including those with structures analogous to this compound. researchgate.netdss.go.th This method is particularly advantageous for reactions involving reactants with different solubilities, as it facilitates the migration of reactants between two immiscible phases. iagi.or.id In the synthesis of glycidyl ethers, PTC is often used in the reaction of a fatty alcohol with epichlorohydrin in the presence of an alkali metal hydroxide. researchgate.netgoogle.com

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and other amine- or ammonium-based compounds, allows the reaction to proceed efficiently without the need for organic solvents or water. researchgate.netdss.go.thgoogle.com This solvent-free approach simplifies the workup procedure, as the solid byproducts can be removed by simple filtration. dss.go.th Research has shown that this method can produce high yields of glycidyl ethers, with studies reporting yields of over 90%. researchgate.netdss.go.th The effect of different solvents and catalyst types on the reaction has also been investigated to optimize the synthesis. researchgate.netgrowingscience.com

Solid Acid Catalysis in Two-Step Syntheses

A notable method for the synthesis of analogous compounds like allyl glycidyl ether involves a two-step process utilizing a solid acid catalyst. google.com This approach avoids the use of corrosive liquid acids and simplifies catalyst separation. The synthesis proceeds in two main stages:

Ring-Opening Reaction: An alcohol (such as vinyl carbinol for allyl glycidyl ether) reacts with epichlorohydrin in the presence of a solid acid catalyst. This initial step forms an intermediate chlorohydrin, such as allyl chloropharin. google.com

Ring-Closure Reaction: The intermediate is then subjected to a ring-closure reaction with a base, typically sodium hydroxide, to form the final glycidyl ether product. This is followed by refinement treatment. google.com

Perchlorate (B79767) salts, such as magnesium perchlorate, zinc perchlorate, and aluminum perchlorate, have been identified as effective solid acid catalysts for this process, with zinc perchlorate being particularly preferred. google.com The catalyst amount is typically in the range of 0.05% to 0.5% of the reactant mass. google.com

Key reaction parameters for this two-step synthesis are outlined below:

| Parameter | Condition Range | Optimal Condition |

| Ring-Opening Temperature | 60–130 °C | 80–90 °C |

| Ring-Closure Temperature | 30–60 °C | 35–45 °C |

| Alcohol:Epichlorohydrin Molar Ratio | 1:1 to 5:1 | 1:1 to 3:1 |

| Epichlorohydrin:Sodium Hydroxide Molar Ratio | 1:1 to 1:1.3 | 1:1 to 1:1.1 |

| Catalyst Loading (Perchlorate) | 0.05–0.5% of reactant mass | 0.1–0.3% of reactant mass |

Table based on data from a patent for the synthesis of allyl glycidyl ether, a structurally related compound. google.com

Transition Metal Catalysis in Epoxidation (e.g., Ti-MWW)

An alternative synthetic route to glycidyl ethers is the epoxidation of corresponding allyl ethers. Titanosilicate zeolites, particularly Ti-MWW, have emerged as highly active and selective catalysts for this transformation, offering a cleaner alternative to traditional methods that may produce chlorinated by-products. researchgate.net

The epoxidation of diallyl ether to form allyl-glycidyl ether has been successfully demonstrated using a Ti-MWW catalyst with t-butyl hydroperoxide as the oxidant. researchgate.net Ti-MWW is a crystalline titanosilicate with a unique MWW structure, known for its catalytic performance in selective liquid-phase oxidation reactions. growingscience.comfrontiersin.org The catalyst's activity is attributed to isolated titanium species in a tetrahedral coordination state within the silica (B1680970) framework. researchgate.net

The process involves the selective oxidation of one of the double bonds in the diallyl ether molecule. Research has shown that Ti-MWW provides high selectivity for the desired mono-epoxidized product, allyl-glycidyl ether. researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the reaction outcome include temperature, reaction time, catalyst concentration, and the molar ratio of reactants.

In solvent-free synthesis methods using phase-transfer catalysts, yields for glycidyl ethers have been reported to exceed 75%, with further optimization deemed possible. chalmers.se Studies focusing on the synthesis of octylglycidyl and octadecylglycidyl ethers have achieved yields as high as 92.0% and 91.7%, respectively, by carefully controlling reaction parameters in a solvent-free system. dss.go.thresearchgate.net This method offers advantages such as easy removal of solid by-products and reduced use of reactants. dss.go.thresearchgate.net

For the Ti-MWW catalyzed epoxidation of diallyl ether, the influence of various parameters on the yield of allyl-glycidyl ether (AGE) has been systematically investigated. researchgate.net

Influence of Reaction Parameters on Diallyl Ether (DAE) Epoxidation over Ti-MWW

| Parameter | Conditions Studied | Observation on AGE Yield |

|---|---|---|

| Temperature | 20–130 °C | Yield increases with temperature up to a certain point, beyond which side reactions may increase. |

| DAE/TBHP Molar Ratio | 1:1–3:1 | A higher molar ratio of the ether to the oxidant can influence selectivity and conversion. |

| Catalyst Amount | 1–7 wt% | Increasing catalyst amount generally increases conversion, but an optimal level exists to balance activity and cost. researchgate.netfrontiersin.org |

| Reaction Time | 60–1440 min | Yield increases with time, but prolonged reaction can lead to the formation of by-products. researchgate.net |

Table based on findings from the epoxidation of diallyl ether. researchgate.net

The optimization process often involves a multi-factor investigation to understand the interplay between different variables. chalmers.se For instance, in the two-step solid acid catalysis method, the molar ratios of reactants are critical; an optimal allyl alcohol to epichlorohydrin ratio is between 1:1 and 3:1, and the epichlorohydrin to sodium hydroxide ratio is best maintained between 1:1 and 1:1.1 for high yields. google.com

Reaction Mechanisms and Pathways of Glycidyl Vinyloxyethyl Ether

Reactivity of the Epoxy Moiety

The epoxy group is a three-membered cyclic ether, also known as an oxirane. The significant ring strain and the polarity of the carbon-oxygen bonds make it highly susceptible to nucleophilic attack, leading to ring-opening reactions. acs.orgjsynthchem.com This high reactivity is the fundamental basis for the curing of epoxy resins and the formation of durable thermoset polymers. acs.org

The primary reaction of the epoxy group involves its ring-opening by a nucleophile. This can be catalyzed by either acids or bases. jsynthchem.com In a basic or neutral medium, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. openstax.org

Amines: The reaction between glycidyl (B131873) ethers and amines is a cornerstone of epoxy chemistry, commonly used in curing processes. semanticscholar.org Primary amines (R-NH₂) act as difunctional reactants, as each hydrogen atom can react with an epoxy group. The initial reaction involves the nucleophilic attack of the amine's lone pair of electrons on an epoxide carbon, opening the ring to form a β-hydroxy amine. semanticscholar.orgresearchgate.net The resulting secondary amine can then react with a second epoxide, forming a cross-link. The reactivity is influenced by the amine's basicity and steric hindrance. semanticscholar.org

Acids (Carboxylic): Carboxylic acids can open the epoxy ring to yield a hydroxy ester. This reaction is particularly efficient in anhydrous conditions to prevent the competing reaction of acid-catalyzed hydrolysis of the epoxide. researchgate.net

Hydroxyls (Alcohols and Phenols): In the presence of a catalyst, hydroxyl-containing compounds can attack and open the epoxy ring, resulting in the formation of an ether linkage and a new hydroxyl group. bme.hu Notably, the hydroxyl groups that are generated during the ring-opening reaction with amines can act as catalysts, accelerating the curing process. semanticscholar.org

The general scheme for these nucleophilic additions is summarized in the table below.

| Nucleophile | Functional Group | Product Structure | Key Characteristics |

| Amine | -NH₂ | β-Hydroxy Amine | Forms the basis of epoxy curing; secondary amine product can react further. |

| Acid | -COOH | Hydroxy Ester | Proceeds efficiently in non-aqueous media. |

| Hydroxyl | -OH | Ether and Hydroxyl | Reaction is often catalyzed; generated hydroxyls can auto-catalyze further reactions. |

Crosslinking, or curing, transforms liquid epoxy resins into solid, insoluble, and infusible three-dimensional networks. acs.org This is achieved by reacting the epoxy monomer with a suitable curing agent or hardener that is at least difunctional. For instance, a diamine can connect two polymer chains by reacting each of its amino groups with an epoxide from different chains. researchgate.net

The process is a step-growth polymerization. As the reaction progresses, the molecular weight of the polymer increases, leading to a significant rise in viscosity. Eventually, a gel point is reached where a continuous network is formed throughout the material. Further reaction reinforces this network, building the final properties of the thermoset material. The density of cross-links, which is determined by the functionality of the monomers and curing agents, dictates the mechanical and thermal properties of the final product. researchgate.net

Reactivity of the Vinyloxyethyl Group

The vinyloxyethyl group is a vinyl ether, a class of monomers known for their distinct reactivity, which differs significantly from that of acrylic or styrenic monomers.

Vinyl ethers are characterized by an electron-rich double bond due to the electron-donating nature of the adjacent ether oxygen. This high electron density makes them highly susceptible to attack by electrophiles but resistant to free-radical homopolymerization. cmu.edu The predominant pathway for the polymerization of vinyl ethers is cationic polymerization. cmu.edunih.gov

This process can be initiated by Lewis acids (e.g., BF₃OEt₂) or various protonic acids. u-fukui.ac.jp Cationic polymerization of vinyl ethers is typically very rapid and exothermic. nih.govresearchgate.net Modern techniques, such as living or controlled cationic polymerization, have been developed to manage this high reactivity, allowing for the synthesis of poly(vinyl ether)s with controlled molecular weights and well-defined architectures. nih.govrsc.org The reaction proceeds via a carbocationic propagating species, which adds sequentially to monomer units.

The vinyl ether moiety of Glycidyl vinyloxyethyl ether can actively participate in the formation of cross-linked networks. This can occur through several mechanisms. In a cationic polymerization, if GVVE is the sole monomer, the polymerization of the vinyl ether groups can proceed to form linear chains with pendant epoxy groups. u-fukui.ac.jp If a cationic di- or multifunctional vinyl ether crosslinker is included, a network based on poly(vinyl ether) chains is formed. Alternatively, in dual-cure systems, the vinyl ether groups can be polymerized in a first step to form a solid matrix, which is then further cross-linked in a second step via the reaction of the pendant epoxy groups. nih.gov

Polymerization Mechanisms Involving this compound

As a hybrid monomer, this compound can undergo polymerization through various mechanisms, including selective polymerization of one functional group or simultaneous or sequential polymerization of both.

Selective Polymerization: It is possible to selectively polymerize the vinyl ether group while leaving the epoxy ring intact. This is typically achieved through cationic polymerization using specific initiators that are reactive towards the vinyl ether but not the epoxide under the chosen conditions. Research has shown that initiators like HI/I₂ and CF₃SO₃H can achieve this selective polymerization, yielding soluble, low-molecular-weight polymers with intact epoxy groups attached to the backbone. u-fukui.ac.jp These epoxy-functionalized polymers can then be used for subsequent crosslinking reactions.

Concurrent Polymerization: In contrast, certain powerful cationic initiators, such as boron trifluoride etherate (BF₃OEt₂), can initiate polymerization of both the vinyl and epoxy groups simultaneously. u-fukui.ac.jp This concurrent reaction of both moieties leads directly to the formation of a highly cross-linked, insoluble polymer network.

Dual-Cure Systems: The distinct reactivity of the epoxy and vinyl ether groups makes GVVE an ideal candidate for dual-cure systems. nih.gov These systems involve two separate curing steps, often triggered by different stimuli, such as light and heat. For example, the vinyl ether groups can be polymerized first via a photoinitiated cationic polymerization (UV curing). This is followed by a second, thermal curing step, where the epoxy groups react with a suitable hardener. mdpi.com This sequential approach provides excellent control over the curing process, allowing for the creation of complex structures with defined properties.

The choice of initiator plays a critical role in determining the polymerization pathway of this compound, as detailed in the following table based on research findings. u-fukui.ac.jp

| Initiator | Polymerization Target | Resulting Product | Solubility |

| BF₃OEt₂ | Vinyl and Epoxy Groups | Cross-linked network | Insoluble |

| CF₃SO₃H | Vinyl Group (Selective) | Soluble oligomer with epoxy pendants | Soluble |

| HI/I₂ | Vinyl Group (Selective) | Soluble oligomer with epoxy pendants | Soluble |

| Iodine (I₂) | Vinyl Group (Selective) | Soluble oligomer with epoxy pendants | Soluble |

Cationic Polymerization of 2-Vinyloxyethyl Glycidyl Ether

Cationic polymerization of 2-vinyloxyethyl glycidyl ether (VEGE) offers a route to polymers with pendant epoxy groups, provided that the polymerization of the vinyl ether moiety can be selectively controlled. The high susceptibility of vinyl ethers to cationic polymerization makes this a primary method for creating linear polymer backbones from this monomer.

Living Cationic Polymerization Systems (e.g., HI/I₂, HI/ZnI₂)

Living cationic polymerization is a technique that allows for the synthesis of polymers with well-defined molecular weights and low molar mass distributions. This is achieved by minimizing termination and chain transfer reactions. For vinyl ethers, initiating systems composed of a protonic acid, such as hydrogen iodide (HI), in combination with a Lewis acid, like iodine (I₂) or zinc iodide (ZnI₂), have been effectively employed.

In the HI/I₂ system, HI acts as the initiator by providing a proton to activate the vinyl ether monomer, while I₂ serves as a Lewis acid that stabilizes the propagating carbocation. This stabilization occurs through a reversible equilibrium between the active cationic species and a dormant covalent species, which is a key characteristic of living polymerization. wikipedia.org

Research on the cationic polymerization of VEGE using the HI/I₂ initiating system has demonstrated that it primarily targets the vinyl group, leading to the formation of soluble, low-molecular-weight oligomers with intact epoxy pendants. u-fukui.ac.jp However, a notable side reaction involves the vinyl ether-type growing end reacting with an epoxy group of another VEGE monomer. This side reaction leads to a cessation of monomer conversion at approximately 40%. u-fukui.ac.jp

While specific studies on the HI/ZnI₂ system for VEGE are not extensively detailed in the reviewed literature, the role of ZnI₂ as a Lewis acid is analogous to that of I₂. It is used to stabilize the propagating carbocation in the living cationic polymerization of other vinyl ethers. The choice of Lewis acid can influence the polymerization kinetics and the degree of control over the polymer architecture.

Selective Vinyl Polymerization

The primary goal in the cationic polymerization of VEGE is often the selective polymerization of the vinyl ether group while preserving the reactive epoxy functionality for potential post-polymerization modification. Various initiators have been investigated to achieve this selectivity.

A study by Sawamoto et al. conducted a detailed investigation into the selective vinyl polymerization of VEGE with different initiators in dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from +15 to -78°C. u-fukui.ac.jp The results indicated a strong dependence of selectivity on the chosen initiator.

| Initiator | Resulting Polymer Structure | Selectivity |

| BF₃OEt₂ | Partially insoluble polymers (cross-linked) | Polymerized both vinyl and epoxy groups |

| HI/I₂ | Soluble, low-molecular-weight oligomers with epoxy pendants | Mainly polymerized the vinyl group |

| Iodine (I₂) | Soluble, low-molecular-weight oligomers with epoxy pendants | Mainly polymerized the vinyl group |

| CF₃SO₃H | Soluble, low-molecular-weight oligomers with epoxy pendants | Mainly polymerized the vinyl group |

¹H-NMR analysis of the resulting oligomers revealed that the preservation of the epoxy groups followed the order: CF₃SO₃H > HI/I₂ ≈ I₂ >> BF₃OEt₂. u-fukui.ac.jp While the HI/I₂ and iodine systems demonstrated a preference for vinyl group polymerization, the aforementioned side reaction with the epoxy ring limited the monomer conversion. u-fukui.ac.jp This indicates a challenge in achieving high molecular weight polymers with complete preservation of the epoxy functionalities through this method.

Radical Polymerization Mechanisms

This compound can also undergo radical polymerization, primarily through its vinyl ether double bond. This approach offers an alternative route to polymers with pendant epoxy groups and can be advantageous in systems where cationic polymerization is not suitable.

Nitroxide-Mediated Photoradical Polymerization

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The "photo" variant, nitroxide-mediated photoradical polymerization (NMP²), utilizes light to initiate the polymerization, offering spatial and temporal control. mdpi.com While specific studies on the nitroxide-mediated photoradical polymerization of this compound are not prevalent in the reviewed literature, the principles can be inferred from studies on similar monomers. For instance, the controlled/living photoradical polymerization of glycidyl methacrylate (B99206), another monomer containing an epoxy group, has been successfully achieved using a nitroxide mediator. acs.org This suggests the potential for applying similar techniques to VEGE to produce well-defined polymers with pendant epoxy groups.

Sequence-Regulated Radical Copolymerization

Sequence-regulated radical copolymerization is an advanced technique that aims to control the specific order of monomer units along a polymer chain. This level of control is challenging to achieve in conventional radical polymerization. One relevant study in this area is the radical copolymerization of 2-vinyloxyethyl glycidyl ether with N-phenylmaleimide. researchgate.netdntb.gov.ua This research demonstrates the potential to incorporate VEGE into copolymer structures in a controlled manner, which is a step towards sequence regulation. By carefully selecting comonomers and polymerization conditions, it is possible to influence the monomer distribution and create copolymers with specific properties.

Ring-Opening Polymerization (ROP) Strategies

The epoxide ring in this compound is susceptible to ring-opening polymerization (ROP), providing a pathway to polyether structures with pendant vinyl ether groups. This method is orthogonal to the vinyl polymerization and allows for the creation of polymers with a different backbone structure and functionality.

Various catalytic systems can be employed for the ROP of glycidyl ethers, including anionic and cationic initiators, as well as more complex organocatalysts. For instance, the alternating ring-opening copolymerization of glycidyl vinyl ether with phthalic anhydride (B1165640) has been reported, yielding a polyester (B1180765) with pendant vinyl ether groups. acs.org This reaction can be catalyzed by tertiary amines, quaternary ammonium (B1175870) salts, or crown ether complexes. acs.org

Cationic Frontal Polymerization

Cationic Frontal Polymerization is a technique characterized by a self-sustaining reaction front that propagates through a monomer formulation. researchgate.net The process is driven by the heat released during the exothermic polymerization, which activates initiators in the adjacent, unreacted regions. researchgate.net This method is effective for the rapid curing of monomers like epoxides and vinyl ethers. The cationic ring-opening of an epoxide monomer is a highly exothermic reaction, which provides the necessary energy to sustain the propagating front.

While many frontal polymerization systems are initiated by UV light, Near-Infrared (NIR) light offers advantages such as deeper penetration into materials. NIR-sensitized initiation can be achieved through a multi-component system. One approach utilizes upconverting nanoparticles (UCNPs) that absorb NIR radiation (e.g., at 980 nm) and emit it as higher-energy UV or visible light. researchgate.net This emitted light then activates a standard photoinitiator, which in turn starts the cationic polymerization. researchgate.net

Another strategy employs specific NIR-absorbing dyes, such as heptacyanines, as sensitizers. These dyes absorb NIR light (e.g., at 808 nm) and, in combination with a co-initiator like an iodonium (B1229267) salt, generate the necessary cationic species to initiate the polymerization of epoxides and vinyl ethers. The efficiency of this process can be dependent on the monomer type, with vinyl ethers often showing high reactivity.

Radical-Induced Cationic Frontal Polymerization (RICFP) is a powerful variant that allows for the curing of thick or filled epoxy-based systems. researchgate.net This mechanism requires a combination of a cationic photoinitiator (often a diaryliodonium salt, which acts as a photoacid generator) and a thermal radical initiator. researchgate.net

The process is typically triggered by a localized UV or thermal stimulus.

Initiation : Upon UV irradiation, the photoinitiator cleaves to form a superacid (a strong Brønsted acid). researchgate.net

Surface Polymerization : This superacid protonates the epoxide groups on the surface, initiating exothermic cationic ring-opening polymerization.

Front Propagation : The heat generated by this initial polymerization causes the thermal decomposition of the radical initiator within the resin. researchgate.net The resulting carbon-centered radicals are then oxidized by the iodonium salt, which regenerates more cations. researchgate.net This cycle of heat generation, radical formation, and cation generation creates a self-propagating thermal front that cures the material without the need for further irradiation.

This method has been effectively used in systems containing both epoxies and vinyl ethers, where the vinyl ether component can increase the front velocity.

Copolymerization Kinetics and Selectivity

Copolymerization with Carbon Dioxide for Polycarbonate Formation

The copolymerization of epoxides with carbon dioxide (CO₂) is a significant process for producing aliphatic polycarbonates, utilizing CO₂ as a renewable C1 feedstock. This reaction typically requires a metal-based catalyst to proceed efficiently.

The generally accepted mechanism involves the following steps:

Epoxide Coordination and Ring-Opening : The catalyst coordinates with the epoxide monomer. A nucleophilic component of the catalyst system then attacks and opens the epoxide ring, forming a metal-alkoxide intermediate.

CO₂ Insertion : The metal-alkoxide species reacts with a molecule of carbon dioxide, inserting it to form a metal-carbonate.

Propagation : This metal-carbonate then reacts with another epoxide monomer, reopening the ring and regenerating the metal-alkoxide, which can then insert another CO₂ molecule. This successive alternating incorporation of epoxides and CO₂ leads to the formation of a linear polycarbonate chain.

A critical aspect of this copolymerization is the competition between the formation of the desired linear polycarbonate and the formation of a cyclic carbonate byproduct. The selectivity is highly dependent on the catalyst system, temperature, and CO₂ pressure. For instance, studies on glycidyl phenyl ether have shown that increasing CO₂ pressure can increase the percentage of carbonate linkages in the final polymer.

Table 1: Research Findings on the Copolymerization of Glycidyl Ethers with CO₂

| Glycidyl Ether Monomer | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Glycidyl phenyl ether (GPE) | Iron–corrole complex | Produced a copolymer with both carbonate and ether linkages. Increasing CO₂ pressure from 1.0 to 5.0 MPa increased the carbonate linkage content from 11% to 22%. No cyclic carbonate was detected. | |

| para-Methylphenyl glycidyl ether (pM-PGE) | (S,S,Sa,S,S)-10 (a chiral cobalt-based catalyst) | Achieved high activity (TOF = 129 h⁻¹) and high enantioselectivity (s-factor = 152) in kinetic resolution copolymerization. | |

| Isopropyl glycidyl ether (IPGE) | (S,S,Sa,S,S)-10 | Showed exceptional enantioselectivity (s-factor >300), affording isotactic copolymers with perfectly alternating structures. The resulting copolymer was semicrystalline with a melting point of 123 °C. | |

| tert-Butyl glycidyl ether (TBGE) | (S,S,Sa,S,S)-10 | Demonstrated exceptional enantioselectivity (s-factor >300) and produced an isotactic, semicrystalline copolymer with a high melting point of 151 °C. |

Radical Copolymerization with Maleimide (B117702) Derivatives

The radical copolymerization of this compound with maleimide derivatives presents a versatile method for synthesizing polymers with reactive pendant groups. A novel bifunctional monomer, maleimide glycidyl ether (MalGE), can be selectively copolymerized. The maleimide functionality can undergo radical copolymerization, for instance with styrene (B11656), which preserves the epoxide moiety for subsequent reactions. This process allows for the creation of styrene copolymers featuring epoxide functionalities that are valuable for crosslinking and grafting reactions.

In a typical process, the copolymerization of N-substituted maleimides, such as N-p-fluorophenylmaleimide (4-FPMI), with a comonomer like styrene can be carried out via free radical chain transfer copolymerization. mdpi.com This reaction is often initiated by agents like benzoyl peroxide (BPO) in a suitable solvent such as cyclohexanone. mdpi.com The molecular weights of the resulting copolymers can be controlled by employing a chain transfer agent, for instance, (4-methylpent-1-ene-2, 4-diyl) dibenzene (α-MSD). mdpi.com The mechanism involves the generation of a polymer chain radical from the reaction of the maleimide derivative and the comonomer, which then reacts with the chain transfer agent to control the polymer chain length. mdpi.com This approach enables the synthesis of copolymers with tailored molecular weights and functionalities.

Furthermore, studies have explored the 1:2-sequence-regulated radical copolymerization of naturally occurring terpenes with maleimide derivatives, indicating the broad scope of radical copolymerization involving maleimides to create structured polymers. nagoya-u.ac.jp

Cationic Copolymerization with Ethylene (B1197577) Oxide and Other Glycidyl Ethers

This compound and its analogs can be copolymerized with other cyclic ethers, such as ethylene oxide (EO), through cationic or anionic ring-opening polymerization (ROP). The choice of initiator and reaction conditions significantly influences the polymerization kinetics and the resulting copolymer structure.

In the anionic copolymerization of ethylene glycol vinyl glycidyl ether (EGVGE) with ethylene oxide (EO) using potassium alkoxide/naphthalenide initiators, the rate of copolymerization was observed to be considerably slower than the homopolymerization of either monomer. morressier.com This suggests a significant influence of the comonomer on the propagation rate.

Similarly, the anionic ring-opening copolymerization of oleyl glycidyl ether (OlGE), a biobased monomer, with ethylene oxide initiated by monomethoxy poly(ethylene glycol) (mPEG) macroinitiators yields well-defined amphiphilic block copolymers. rsc.org Kinetic studies of this system revealed an almost ideal random copolymerization, with reactivity ratios of rEO = 1.27 and rOlGE = 0.78, despite the structural differences between the monomers. rsc.org

The cationic ring-opening multibranching copolymerization of maleimide glycidyl ether (MalGE) with glycidol (B123203) has also been demonstrated, allowing for the incorporation of up to 24 mol% of MalGE into a hyperbranched polymer backbone. nih.gov This process preserves the maleimide functionality for potential post-polymerization modifications. nih.gov

Triblock copolymers of ethylene oxide and phenyl glycidyl ether have also been synthesized, demonstrating the versatility of copolymerizing different glycidyl ethers with ethylene oxide to create materials with specific properties for applications like drug solubilization. nih.gov

The table below summarizes the reactivity ratios for the copolymerization of selected glycidyl ethers with ethylene oxide.

| Comonomer 1 | Comonomer 2 | r1 | r2 | Polymerization Type |

| Ethylene Oxide (EO) | Oleyl Glycidyl Ether (OlGE) | 1.27 | 0.78 | Anionic Ring-Opening |

| Ethoxy Ethyl Glycidyl Ether (EEGE) | Ethyl Glycidyl Ether (EGE) | 1.787 ± 0.007 | 0.560 ± 0.002 | Anionic Ring-Opening |

Influence of Steric and Electronic Factors on Reactivity Ratios

The reactivity ratios in copolymerization are significantly influenced by steric and electronic factors of the comonomers. In the copolymerization of ethylene oxide (EO) with various functional glycidyl ethers, the structure of the glycidyl ether side chain plays a crucial role in determining the copolymer microstructure. uni-mainz.de

For instance, in the anionic copolymerization of EO and terpenyl glycidyl ethers (TGEs), in situ NMR kinetic measurements revealed a transition from ideally random to gradient copolyether microstructures (r(EO) > r(TGE)). uni-mainz.de This change is influenced by the chain length and hydrophobicity of the specific TGE, with the resulting statistical copolymers being enriched with unsaturated alkene moieties towards the polymer chain end. uni-mainz.de

Similarly, the copolymerization of ethoxy ethyl glycidyl ether (EEGE) and ethyl glycidyl ether (EGE) showed a favored incorporation of EEGE over EGE, with reactivity ratios of rEEGE = 1.787 ± 0.007 and rEGE = 0.560 ± 0.002. mpg.de This preference can be attributed to the electronic and steric differences between the ethoxyethyl and ethyl side groups.

The kinetic study of the copolymerization of ethylene oxide with ethylene glycol vinyl glycidyl ether (EGVGE) also highlighted that the copolymerization rate was significantly slower than the homopolymerization of either monomer, indicating cross-propagation reactions are slower than homopropagation. morressier.com This kinetic behavior is a direct consequence of the steric hindrance and electronic effects introduced by the vinyl glycidyl ether comonomer.

Post-Polymerization Functionalization of this compound Derivatives

The pendant functional groups on polymers derived from this compound offer a versatile platform for a variety of post-polymerization modification reactions. These reactions allow for the introduction of new functionalities and the tailoring of polymer properties for specific applications.

Thiol-Ene "Click" Reactions

The vinyl group in this compound and the preserved double bonds in copolymers are amenable to thiol-ene "click" chemistry. This highly efficient and versatile reaction allows for the straightforward functionalization of the polymer backbone under mild conditions. semanticscholar.orgrsc.org

Thiol-ene reactions can be initiated by various methods, including thermal initiation with azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or, more commonly, through photochemical methods. researchgate.net This reaction has been successfully employed for the functionalization of porous polymer monoliths, where thiol-containing monoliths are reacted with "ene" monomers to introduce new functionalities. nih.gov For example, the reaction of a thiol-functionalized monolith with lauryl methacrylate can be initiated by a UV lamp at room temperature in the presence of a photoinitiator. nih.gov

This chemistry has also been applied to modify biobased polyethers. For instance, copolymers of oleyl glycidyl ether and ethylene oxide can be functionalized via the thiol-ene click reaction, highlighting its utility in modifying polymers with unsaturated side chains. rsc.org The efficiency of this "click" reaction makes it a powerful tool for creating functional materials from this compound-derived polymers. nih.gov

Acetal (B89532) Formation and Cleavage

The hydroxyl groups generated from the ring-opening of the glycidyl ether moiety can be used for subsequent reactions, including the formation of acetals. This is particularly relevant when using protected glycidyl ether monomers during polymerization. For example, ethoxyethyl glycidyl ether (EEGE) contains an acetal group that acts as a protection for a hydroxyl functionality. mpg.de

After polymerization, the acetal groups can be cleaved under acidic conditions to yield polymers with pendant hydroxyl groups, such as linear polyglycerol (linPG). mpg.de This deprotection step is crucial for transforming the polymer's properties, often increasing its hydrophilicity and biocompatibility. mpg.de The cleavage of these acetal groups allows for the synthesis of well-defined functional polymers that would be difficult to obtain through direct polymerization of the unprotected monomer.

Hydrolysis of Isomerized Groups

The epoxide ring of glycidyl ethers is susceptible to hydrolysis, particularly in the presence of acids. During certain polymerization or post-polymerization processes, acid produced, for example from a photoacid generator, can catalyze the hydrolysis of ester groups and the opening of epoxy rings. researchgate.net This leads to the formation of hydroxyl and, in some cases, carboxylic acid groups, altering the chemical nature of the polymer. researchgate.net The treatment of polymers containing glycidyl methacrylate units with nucleophilic agents, including hydrolysis, can yield new linear polymers with different physicochemical properties. researchgate.net This approach is a convenient method for accessing water-soluble polymers from an initially hydrophobic backbone.

Polymer Science and Engineering with Glycidyl Vinyloxyethyl Ether

Controlled Synthesis of Poly(Glycidyl vinyloxyethyl ether)

The controlled synthesis of poly(this compound) (PGVVE) is crucial for producing polymers with specific molecular weights, narrow molecular weight distributions (polydispersity), and defined architectures. Cationic polymerization is the primary method for polymerizing the vinyl ether group of GVVE.

Molecular Weight Control and Narrow Polydispersity

Living cationic polymerization techniques are instrumental in achieving precise control over the molecular weight and obtaining narrow polydispersity (Đ < 1.2) for polymers derived from vinyl ethers. rsc.org While extensive data on the living cationic polymerization specifically for GVVE is limited, the principles of this method are applicable. Living polymerizations are characterized by the absence of chain termination and chain transfer reactions, allowing the polymer chains to grow at a constant rate. wikipedia.org This enables the synthesis of polymers where the molecular weight is directly proportional to the monomer-to-initiator ratio.

Research on the cationic polymerization of 2-(vinyloxy)ethyl soyate, a structurally related monomer, has demonstrated that a living process can be achieved, yielding polymers with molecular weight distributions below 1.2 and a linear increase in molecular weight with monomer conversion. rsc.org

Architecture Control (Block, Statistical, Star-Shaped)

The ability to control the architecture of polymers is a cornerstone of modern polymer science. Through controlled polymerization techniques, various architectures, including block, statistical, and star-shaped polymers, can be synthesized using vinyl ether monomers.

Block Copolymers: These are formed by the sequential polymerization of two or more different monomers. Living cationic polymerization is a key method for synthesizing well-defined block copolymers containing poly(vinyl ether) segments. rsc.org For instance, a macroinitiator can be used to initiate the polymerization of a second monomer, resulting in a block copolymer.

Statistical Copolymers: These are synthesized by the simultaneous polymerization of two or more monomers. The resulting polymer chain has a random distribution of the monomer units. The statistical copolymerization of n-butyl vinyl ether and 2-chloroethyl vinyl ether has been successfully achieved using metallocene-mediated cationic polymerization. mdpi.com

Star-Shaped Polymers: These polymers consist of multiple polymer chains linked to a central core. Star-shaped poly(vinyl ether)s with narrow molecular weight distributions (Mw/Mn = 1.1-1.2) have been synthesized through the reaction of living poly(vinyl ether) chains with a divinyl compound. nih.gov This "living coupling" method allows for the creation of star polymers with a high number of arms. nih.gov

Functional Monomer Design and Elaboration

The dual functionality of GVVE, possessing both a vinyl ether and an epoxy group, makes it an attractive functional monomer for designing polymers with reactive side chains.

Incorporation of Reactive Side Chains

The epoxy group in GVVE can be preserved during the selective polymerization of the vinyl ether moiety, resulting in a polymer with reactive epoxy side chains. These side chains can then be used for post-polymerization modification. For example, copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether have been synthesized where the glycidyl ether units provide reactive sites for the covalent immobilization of molecules like doxorubicin. mdpi.com

Monomer Reactivity and Polymerizability

The polymerizability of GVVE is dependent on the choice of initiator and reaction conditions. In cationic polymerization, the vinyl ether group is significantly more reactive than the epoxy group. u-fukui.ac.jp This difference in reactivity allows for the selective polymerization of the vinyl ether.

The choice of initiator plays a critical role in the selectivity of the polymerization. For instance, using BF₃OEt₂ as an initiator leads to the polymerization of both the vinyl and epoxy groups, resulting in cross-linked, insoluble polymers. u-fukui.ac.jp In contrast, initiators like HI/I₂, iodine, and trifluoromethanesulfonic acid (CF₃SO₃H) favor the polymerization of the vinyl group, yielding soluble polymers with epoxy pendant groups. u-fukui.ac.jp

| Initiator | Polymerization of Vinyl Group | Polymerization of Epoxy Group | Resulting Polymer |

|---|---|---|---|

| BF₃OEt₂ | Yes | Yes | Partially insoluble (cross-linked) |

| HI/I₂ | Yes (selective) | Minimal (side reactions occur) | Soluble, low-molecular-weight oligomers with epoxy pendants |

| Iodine | Yes (selective) | Minimal (side reactions occur) | Soluble, low-molecular-weight oligomers with epoxy pendants |

| CF₃SO₃H | Yes (selective) | Minimal | Soluble, low-molecular-weight oligomers with epoxy pendants |

Tailoring Polymer Properties through Copolymerization

Copolymerization is a powerful tool for modifying and enhancing the properties of polymers. By incorporating GVVE with other monomers, it is possible to create materials with a wide range of functionalities and physical properties. For example, the copolymerization of various glycidyl ethers has been shown to produce thermoresponsive polymers. nih.govmpg.dempg.de

Control of Hydrophilicity/Lipophilicity Balance

The ability to precisely control the balance between hydrophilicity and lipophilicity in a polymer is crucial for a variety of applications, ranging from biomedical devices to coatings and surfactants. The incorporation of this compound into polymer chains provides a facile method for tuning this balance. By copolymerizing this compound with other monomers, the resulting polymer's affinity for aqueous or organic environments can be systematically adjusted.

The polymerization of short-chain alkyl glycidyl ethers is a key strategy for creating biocompatible polyethers with finely adjustable hydrophilicity. researchgate.net For instance, homopolymers of methyl glycidyl ether and ethyl glycidyl ether are soluble in water at room temperature, whereas those derived from n-propyl glycidyl ether and iso-propyl glycidyl ether are hydrophobic. researchgate.net This demonstrates that the length of the alkyl side chain significantly influences the polymer's interaction with water.

Furthermore, the hydrophilic/lipophilic balance can be controlled by creating block copolymers. For example, combining a hydrophilic block, such as poly(ethylene glycol) (PEG), with a block derived from more hydrophobic glycidyl ether monomers allows for the creation of amphiphilic structures. researchgate.net This approach enables the formation of materials with distinct hydrophilic and hydrophobic domains, which are essential for applications like drug delivery and emulsion stabilization.

The table below illustrates how the choice of comonomer in the polymerization of glycidyl ethers can be used to control the resulting polymer's properties.

| Monomer | Resulting Polymer Property | Rationale |

| Methyl Glycidyl Ether | Hydrophilic | Short alkyl side chain leads to water solubility. |

| Ethyl Glycidyl Ether | Hydrophilic | Short alkyl side chain contributes to aqueous solubility. |

| n-Propyl Glycidyl Ether | Hydrophobic | Longer alkyl side chain increases lipophilicity. |

| iso-Propyl Glycidyl Ether | Hydrophobic | Branched, longer alkyl side chain enhances hydrophobicity. |

| Poly(ethylene glycol) (as a block) | Amphiphilic | Combines a hydrophilic block with a potentially hydrophobic poly(glycidyl ether) block. |

Design of Thermoresponsive Polyethers

Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), undergo a reversible phase transition from a soluble to an insoluble state in response to temperature changes. This property is highly desirable for "smart" materials in biomedical applications. Polyethers based on glycidyl ethers have emerged as promising biocompatible thermoresponsive materials. researchgate.net

The copolymerization of different glycidyl ethers is a powerful tool for tuning the LCST of the resulting polyethers. For example, statistical copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) display cloud point temperatures (Tcp) between 10 and 58 °C, depending on the copolymer composition. researchgate.net An increase in the proportion of the more hydrophilic GME leads to a higher Tcp. researchgate.net

A detailed study on the statistical anionic ring-opening copolymerization of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) followed by deprotection of the acetal (B89532) groups yielded copolymers of linear glycerol (B35011) (linG) and EGE. researchgate.netsheffield.ac.uk These copolymers exhibited tunable thermoresponsive behavior with cloud point temperatures ranging from 9.0 to 71.4 °C. researchgate.netsheffield.ac.uk The precise control over the copolymer composition allows for the fine-tuning of the LCST to specific application requirements.

The following table presents the cloud point temperatures (Tcp) for various poly(glycidyl ether) homopolymers and copolymers, demonstrating the influence of monomer composition on thermoresponsive properties.

| Polymer/Copolymer | Cloud Point Temperature (Tcp) | Reference |

| Poly(glycidyl methyl ether) (PGME) | 57.7 °C | researchgate.net |

| Poly(ethyl glycidyl ether) (PEGE) | 14.6 °C | researchgate.net |

| P(GME-co-EGE) | 10 - 58 °C | researchgate.net |

| P(linG-co-EGE) | 9.0 - 71.4 °C | researchgate.netsheffield.ac.uk |

Polymer Analogous Reactions and Chemical Modification

The presence of the reactive glycidyl ether (epoxide) group in polymers derived from this compound opens up a vast landscape for post-polymerization modification. These polymer analogous reactions allow for the introduction of a wide range of functional groups, transforming a base polymer into a family of materials with tailored properties.

The epoxide ring is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions. Common nucleophiles used for the modification of poly(glycidyl ether)s include amines, thiols, phenols, carboxylic acids, and anhydrides. researchgate.net These reactions are typically efficient and can be carried out under mild conditions, making them highly versatile for creating functional polymers.

For example, the reaction with amines leads to the formation of β-amino alcohols, which can introduce basicity and potential for further functionalization. The thiol-ene click reaction is another powerful tool for the modification of poly(glycidyl ether)s that contain unsaturated side chains, allowing for the introduction of various functionalities through a highly efficient and specific reaction. mdpi.comrsc.org

The table below summarizes some of the common polymer analogous reactions that can be performed on polymers containing glycidyl ether groups.

| Reactant (Nucleophile) | Functional Group Introduced | Resulting Polymer Properties |

| Amines | β-Amino alcohol | Increased hydrophilicity, basicity, potential for further reaction. |

| Thiols | β-Hydroxy thioether | Introduction of sulfur-containing moieties, potential for disulfide crosslinking. |

| Carboxylic Acids | β-Hydroxy ester | Introduction of ester linkages, potential for hydrolytic degradation. |

| Alcohols | β-Hydroxy ether | Modification of polarity and solubility. researchgate.net |

These post-polymerization modifications are instrumental in designing materials for specific applications, such as drug delivery systems, functional coatings, and biocompatible materials.

Applications of Glycidyl Vinyloxyethyl Ether in Advanced Materials

Engineering of Epoxy Resins and Coatings

The primary application of glycidyl (B131873) vinyloxyethyl ether is in the modification and enhancement of epoxy resins and coatings. Its distinct chemical functionalities enable improvements in the physical and chemical properties of these materials.

Enhancement of Adhesion, Flexibility, and Durability

Glycidyl ethers, as a class of compounds, are known to improve the performance of epoxy resins. They can enhance the adhesion of epoxy systems to various substrates. nbinno.comresearchgate.net The introduction of glycidyl ether moieties can increase the number of polar hydroxyl groups in the cured epoxy network, which promotes better interaction and bonding with surfaces. nih.gov

The flexibility of typically brittle epoxy resins can be significantly improved by incorporating flexible chains into the polymer backbone. researchgate.netnagase.com While not directly about glycidyl vinyloxyethyl ether, related research on other glycidyl ethers demonstrates this principle. For instance, the use of long-chain aliphatic glycidyl ethers can increase the elongation and impact strength of the cured resin. miller-stephenson.com This is because the flexible ether linkages can dissipate stress more effectively, preventing crack propagation. researchgate.net The improved flexibility also contributes to enhanced durability, as the material is better able to withstand mechanical and thermal stresses over time. nbinno.com

Research on various modified epoxy systems has shown significant improvements in mechanical properties, which can be extrapolated to the potential effects of incorporating this compound.

Table 1: Effect of Modifiers on Mechanical Properties of Epoxy Resins

| Modifier | Property Improved | Observation |

|---|---|---|

| Hyperbranched poly(trimellitic anhydride-diethylene glycol) ester epoxy resin (HTDE) | Impact Strength & Fracture Toughness | With 9 wt% of second-generation HTDE, impact strength increased to 58.2 kJ/m² and fracture toughness to 3.20 MPa·m¹/², approximately three and two times that of the unmodified DGEBA resin, respectively. researchgate.net |

| Nano-sized copoly(styrene-butylacrylate-ethylenglycoldimethacrylate) particles | Adhesion Strength | The addition of 20 wt% elastomeric nanoparticles resulted in the highest adhesion strength. osti.gov |

| Bio-based tri-functional epoxy resin from itaconic acid (TEIA) | Tensile Modulus & Strength | The addition of 30% TEIA to a DGEBA resin increased the tensile modulus from 2222 MPa to 2515 MPa and the tensile strength from 41.97 MPa to 47.59 MPa. researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Reactive Diluents for Viscosity Reduction

Unlike non-reactive diluents, which can negatively impact the mechanical properties of the cured product, reactive diluents have functional groups that participate in the curing reaction. nbinno.com This means they become an integral part of the polymer network, minimizing any reduction in thermal and mechanical properties. specialchem.com Glycidyl ethers, including this compound, serve this purpose effectively. They offer excellent viscosity reduction and can also enhance other properties like substrate and filler wetting. miller-stephenson.commiller-stephenson.com

The efficiency of various reactive diluents in reducing the viscosity of a standard DGEBA epoxy resin is a key performance indicator.

Table 2: Viscosity Reducing Power of Various Reactive Diluents

| Reactive Diluent | Amount (weight %) to Achieve 800 cps* |

|---|---|

| Butyl glycidyl ether | 11 |

| Phenyl glycidyl ether | 18.5 |

| Vinylcyclohexene dioxide | 20 |

| Diglycidyl ether | 38 |

Data based on reducing an initial DGEBA epoxy resin viscosity of 12,400 cps. specialchem.com This table is interactive and can be sorted by clicking on the column headers.

Development of Novel Epoxy Resins with Degradable Linkages

There is growing interest in developing epoxy resins that can be degraded or recycled, addressing environmental concerns associated with thermosetting polymers. nih.gov One approach is to incorporate cleavable linkages into the epoxy network. Research has shown that novel degradable epoxy resins can be synthesized using acetal-linkage-containing compounds. researchgate.net For example, the reaction of compounds like cyclohexane (B81311) dimethanol vinyl glycidyl ether (CHDMVG), a molecule with a similar vinyl glycidyl ether structure, has been used to create epoxy resins with acid-labile acetal (B89532) linkages. researchgate.net These resins can be decomposed under acidic conditions, allowing for the recovery of valuable components like carbon fibers from composites. researchgate.net The resulting materials also exhibit high thermal stability and toughness. researchgate.net

Design of High-Performance Polymeric Materials

The utility of this compound extends beyond epoxy resins to the broader field of high-performance polymeric materials.

Modification of Resins and Thermosetting Polymers

Glycidyl ethers are used as modifiers for various resins and thermosetting polymers to enhance their properties. sacheminc.com The dual functionality of this compound allows for its participation in different polymerization mechanisms. The glycidyl group can react with amines, anhydrides, or other epoxy curing agents, while the vinyl ether group can undergo cationic polymerization. u-fukui.ac.jp This versatility allows for the creation of polymers with tailored properties. Bio-derived glycidyl ethers are also being explored as building blocks for creating more sustainable and functional polymers. uni-mainz.dersc.org

Smart Material Systems

Smart materials, or responsive polymers, can change their properties in response to external stimuli such as temperature, pH, or light. While direct research focusing exclusively on this compound for smart systems is specific, the broader class of poly(glycidyl ether)s is extensively used to create such materials. Copolymers containing glycidyl ether derivatives are synthesized to produce thermoresponsive polymers that exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition in water as the temperature changes. mdpi.comrsc.orgnih.gov

For instance, copolymers of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) have been developed to create biocompatible, thermoresponsive materials with tunable cloud points, making them suitable for biomedical applications like drug delivery and tissue engineering. nih.govmpg.de Similarly, poly(alkyl glycidyl ether)-based hydrogels have been designed for 3D printing applications, exhibiting temperature, shear, and UV-light responsive behaviors. rsc.org The presence of the vinyl ether group in this compound offers an additional route for modification or polymerization, often through photo-initiation, which is a key process in fabricating smart hydrogel systems that can be cured on demand. rsc.org This dual functionality allows for the creation of complex polymer architectures that can be tailored for specific smart material applications.

Crosslinking Agents in Polymer Systems

The dual reactivity of this compound makes it an effective crosslinking agent. The epoxide ring can react with nucleophiles like amines and hydroxyl groups through thermal curing, while the vinyl ether group is available for free-radical or cationic polymerization, often initiated by UV light.

Surface Crosslinking in Superabsorbent Polymers

Superabsorbent polymers (SAPs) are lightly crosslinked hydrophilic polymers capable of absorbing vast amounts of aqueous fluids. nih.gov A critical step in their manufacture is surface crosslinking, which enhances the properties of the polymer particles. This process creates a higher crosslink density on the surface of the SAP particle, forming a core-shell structure. lbl.gov This shell prevents the gel from blocking, a phenomenon where swollen particles on the outside prevent liquid from reaching the interior, and improves the absorbency under load (AUL). sacheminc.com

Diglycidyl ethers, such as ethylene (B1197577) glycol diglycidyl ether (EGDGE), are common thermally activated surface crosslinkers. lbl.govgoogle.com They react with the pendant carboxyl groups on the polymer backbone (typically polyacrylic acid) at elevated temperatures (e.g., 105°C to 150°C). google.com this compound can function similarly, with its glycidyl group participating in the thermal crosslinking reaction. The presence of the vinyl group offers potential for a secondary crosslinking mechanism, possibly through photo-initiation, to further tailor the surface properties. The concentration of the surface crosslinking agent is a critical parameter that influences the final properties of the SAP.

Table 1: Effect of a Typical Glycidyl Ether Crosslinker (EGDGE) on SAP Properties

| Property | Un-crosslinked SAP | Surface-Crosslinked SAP |

| Gel Blocking | High | Reduced |

| Absorbency Under Load (AUL) | Low | Improved |

| Permeability | Low | Improved |

| Core Structure | Uniformly low crosslink density | Core-shell with higher surface crosslink density |

This table illustrates the general effects of glycidyl ether surface crosslinkers on superabsorbent polymers, based on findings for compounds like EGDGE. lbl.gov

Development of Hydrogels via Photocrosslinking

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. Photocrosslinking is a method used to form hydrogels by exposing a precursor solution containing monomers or polymers with photoreactive groups to light, typically UV light. mdpi.com This technique is advantageous because it is rapid and offers spatial and temporal control over the gelation process. mdpi.com

This compound is a suitable monomer for photocrosslinkable hydrogel systems due to its vinyl ether group. The vinyl ether moiety can readily participate in photoinitiated polymerization. epfl.ch For example, hydrogels based on poly(vinyl alcohol) have been formed using diglycidyl ether crosslinkers. nih.gov In a system utilizing this compound, the vinyl groups could be polymerized using a photoinitiator to form the primary hydrogel network. The remaining glycidyl groups within the network would then be available for further functionalization, allowing for the attachment of bioactive molecules or for a secondary crosslinking step to modify the mechanical properties of the hydrogel. This dual-curing potential is highly valuable in creating advanced hydrogels for biomedical engineering and tissue regeneration. mdpi.com

Chemical Intermediates and Linkers

The distinct reactivity of the epoxide and vinyl ether groups allows this compound to serve as a versatile chemical intermediate and linker molecule. sacheminc.com One functional group can be reacted selectively while leaving the other intact for subsequent transformations.

Precursors for Chemical Linkers and Surface Functionalization

Bifunctional molecules are essential for covalently bonding different chemical species or for modifying surfaces. nih.govresearchgate.net Glycidyl ethers that contain a second reactive group, such as allyl glycidyl ether, are particularly useful as chemical linkers for the covalent modification of surfaces. sacheminc.comacs.org this compound fits this profile, offering two distinct reactive sites.

The glycidyl group can react with surface hydroxyls (e.g., on cellulose (B213188) or silica) or amine groups under thermal conditions, anchoring the molecule to a substrate. acs.org Once tethered, the vinyl ether group is exposed and available for further reactions. This exposed vinyl group can then be used to initiate "grafting-from" polymerization or to attach other molecules via "click" chemistry, such as thiol-ene additions. epfl.ch This strategy is employed to alter surface properties, for example, to attach biomolecules to a substrate or to create composite materials with enhanced interfacial adhesion. acs.org

Table 2: Orthogonal Reactions for Bifunctional Glycidyl Ethers

| Functional Group | Reactive Towards | Typical Reaction Type | Application |

| Glycidyl (Epoxide) | Nucleophiles (e.g., -OH, -NH2, -SH) | Ring-Opening Addition | Surface Anchoring, Polymerization |

| Vinyl Ether | Radicals, Cations, Thiols | Photo/Radical Polymerization, Thiol-ene "Click" | Grafting, Network Formation |

Intermediates in Surfactant Production

Non-ionic surfactants are widely used in various industries. sanyo-chemical-solutions.com A common method for their synthesis involves the reaction of a hydrophobic long-chain alcohol (fatty alcohol) with a hydrophilic precursor. Glycidyl ethers serve as key intermediates in this process. rsc.orgnih.gov The synthesis typically involves the ring-opening of the epoxide group by the fatty alcohol under basic or acidic catalysis, forming an ether linkage. researchgate.netresearchgate.netiagi.or.id

In the case of this compound, a fatty alcohol would react with the glycidyl group to form the hydrophobic tail and the initial ether linkage. This reaction would yield a non-ionic surfactant molecule that still contains a reactive vinyl ether group. This remaining vinyl group could then be used for polymerization to create polymeric surfactants or for further modification to tune the surfactant's properties. This approach allows for the creation of specialized surfactants with tailored functionalities. rsc.org Research into using glycidyl methyl ether and oleyl glycidyl ether as alternatives to ethylene oxide highlights the importance of glycidyl ether intermediates in developing new classes of surfactants. rsc.orgbohrium.com

Polyether Platforms for Diverse Functionalities

The incorporation of monomers like this compound, specifically referred to in research as ethoxy vinyl glycidyl ether (EVGE), into polyether structures opens up significant possibilities for creating advanced, functional materials. acs.org The copolymerization of EVGE with ethylene oxide (EO) is a key method for introducing highly reactive vinyl ether moieties along a poly(ethylene glycol) (PEG) backbone. acs.org This process yields well-defined copolymers with predictable molecular weights and narrow molecular weight distributions, making them ideal platforms for subsequent chemical modifications.

Research into the anionic ring-opening copolymerization of EO and EVGE has produced a series of copolymers with varying structures (both block and random) and a range of EVGE content from 5% to 100%. The resulting materials exhibit molecular weights between 3,900 and 13,200 g/mol with low dispersity (Mw/Mn = 1.06–1.20). nih.gov The presence of the vinyl ether side chains transforms the otherwise simple polyether into a versatile scaffold amenable to various "click" chemistry reactions.

Two primary post-polymerization modification strategies have been effectively demonstrated:

Thiol-Ene Addition: The electron-rich double bond of the vinyl ether group readily reacts with thiol-containing molecules in the presence of a radical initiator. frontiersin.org This reaction, known for its high efficiency and orthogonality, proceeds via an anti-Markovnikov addition to form a stable thioether linkage. frontiersin.orgwikipedia.org This method allows for the quantitative attachment of a wide array of thiol-functionalized molecules, enabling precise control over the final properties of the material. researchgate.net Unlike other double bonds, the thiol-ene reaction with vinyl ethers is not prone to homopolymerization, ensuring a clean step-growth addition. wikipedia.org

Acetal Formation: The vinyl ether side chains can react with alcohols under acidic conditions to form acetal linkages. nih.gov This reaction is particularly significant for biomedical applications as the resulting acetal bond is acid-labile, meaning it can be cleaved in acidic environments. nih.gov This functionality allows for the development of pH-responsive systems, such as drug delivery vehicles that release their payload in the acidic microenvironments of tumors or specific cellular compartments.

The ability to perform these efficient and quantitative modifications post-polymerization underscores the value of this compound-containing polyethers as a platform. It allows for the creation of a single parent polymer that can be subsequently tailored into a diverse family of functional materials for applications ranging from biomedical devices to advanced coatings.

| Copolymer Type | EVGE Content (%) | Molecular Weight (Mn, g/mol) | Dispersity (Mw/Mn) | Potential Modification Chemistry |

|---|---|---|---|---|

| Random | 5-100 | 3,900 - 13,200 | 1.06 - 1.20 | Thiol-Ene Addition, Acetal Formation |

| Block | 5-100 | 3,900 - 13,200 | 1.06 - 1.20 | Thiol-Ene Addition, Acetal Formation |

Functional Poly(Vinyl Ether)s for Coatings

This compound, also known as 2-vinyloxyethyl glycidyl ether (VEGE), is a bifunctional monomer containing both a vinyl ether group and an epoxy (glycidyl) group. u-fukui.ac.jp This unique structure makes it a valuable component in the synthesis of functional poly(vinyl ether)s (PVEs) for advanced coatings. PVEs are known for conferring properties like flexibility and impact resistance, while the epoxy group serves as a reactive site for cross-linking or further functionalization. acs.org